(NE)-N-[(2-propoxynaphthalen-1-yl)methylidene]hydroxylamine
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Overview
Description
(NE)-N-[(2-propoxynaphthalen-1-yl)methylidene]hydroxylamine is an organic compound that belongs to the class of hydroxylamines This compound is characterized by the presence of a naphthalene ring substituted with a propoxy group and a hydroxylamine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (NE)-N-[(2-propoxynaphthalen-1-yl)methylidene]hydroxylamine typically involves the condensation of 2-propoxynaphthalene-1-carbaldehyde with hydroxylamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
(NE)-N-[(2-propoxynaphthalen-1-yl)methylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines.
Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Nitroso or nitro derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Various substituted naphthalene derivatives depending on the electrophile used.
Scientific Research Applications
(NE)-N-[(2-propoxynaphthalen-1-yl)methylidene]hydroxylamine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (NE)-N-[(2-propoxynaphthalen-1-yl)methylidene]hydroxylamine involves its interaction with various molecular targets. The hydroxylamine group can form reactive intermediates that interact with biological molecules, leading to various biochemical effects. These interactions can affect cellular pathways and processes, contributing to the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- (NE)-N-[(2-methoxynaphthalen-1-yl)methylidene]hydroxylamine
- (NE)-N-[(2-ethoxynaphthalen-1-yl)methylidene]hydroxylamine
- (NE)-N-[(2-butoxynaphthalen-1-yl)methylidene]hydroxylamine
Uniqueness
(NE)-N-[(2-propoxynaphthalen-1-yl)methylidene]hydroxylamine is unique due to the presence of the propoxy group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with molecular targets compared to its analogs.
Properties
IUPAC Name |
(NE)-N-[(2-propoxynaphthalen-1-yl)methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-2-9-17-14-8-7-11-5-3-4-6-12(11)13(14)10-15-16/h3-8,10,16H,2,9H2,1H3/b15-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUFNZJGBLWUPAE-XNTDXEJSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C2=CC=CC=C2C=C1)C=NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=C(C2=CC=CC=C2C=C1)/C=N/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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